molecular formula C47H52N7O7P B048947 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 98796-53-3

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No. B048947
CAS RN: 98796-53-3
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-AKWFTNRHSA-N
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Description

Synthesis Analysis

The synthesis involves protecting the 6-amino group with a benzoyl residue and proceeding with 4,4'-dimethoxytritylition, followed by phosphitylation to afford the desired phosphoramidite derivatives. These derivatives have been employed successfully in solid-phase oligodeoxyribonucleotide synthesis, demonstrating their utility in the construction of specific DNA sequences (Seela & Wenzel, 1993).

Scientific Research Applications

Oligonucleotide Synthesis

This compound is widely used in the synthesis of oligonucleotides through the phosphoramidite method, a standard approach in molecular biology for creating specific DNA sequences. Studies have demonstrated its utility in assembling oligonucleotide chains, highlighting its role in producing both simple and complex DNA constructs. For example, Molina et al. (2012) showcased its application in assembling a 3'-TTT-5' trimer, illustrating the compound's versatility in synthesizing DNA sequences on soluble supports like cyclodextrins (Molina, Kungurtsev, Virta, & Lönnberg, 2012).

Solid-Phase Oligonucleotide Synthesis

In solid-phase synthesis, this chemical acts as a critical intermediary for attaching DNA sequences onto a solid substrate, facilitating the sequential addition of nucleotide units. Karskela and Lönnberg (2006) detailed a methodology for the solid-supported synthesis of imidazo[2,1-i]purines, employing this compound for the immobilization of deoxyadenosine via phosphitylation (Karskela & Lönnberg, 2006). This illustrates the compound's utility in constructing modified nucleosides, which are essential for studying nucleic acid interactions and functions.

Photolabeling and DNA Modification

Moreover, this compound is instrumental in the synthesis of photoactive DNA sequences, enabling researchers to study DNA-protein interactions through photolabeling techniques. Liu and Verdine (1992) utilized a derivative of this compound to introduce 8-bromo-2′-deoxyadenosine into oligodeoxynucleotides, facilitating the investigation of duplex DNA stability and interactions (Liu & Verdine, 1992).

Click Chemistry for DNA Labeling

The adaptability of this compound extends to click chemistry applications, where it serves as a precursor for introducing various functional groups into DNA sequences. Wang et al. (2019) highlighted its use in producing alkyne-modified oligodeoxynucleotides, demonstrating the ease of incorporating labels into DNA for analytical and diagnostic purposes (Wang et al., 2019).

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNKEQZFSTIMJ-AKWFTNRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103329
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS RN

98796-53-3
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98796-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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